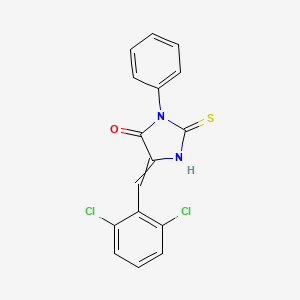

(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

Properties

IUPAC Name |

5-[(2,6-dichlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2OS/c17-12-7-4-8-13(18)11(12)9-14-15(21)20(16(22)19-14)10-5-2-1-3-6-10/h1-9H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUHCDZYSQJKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The specific nature of these interactions and the resulting changes are subject to ongoing research.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

It is known that the compound can induce changes in cellular processes, potentially leading to various biological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Biological Activity

The compound (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS Number: 404846-05-5) is a member of the imidazole family, notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antitumor and antimicrobial properties, along with relevant research findings and data.

- Molecular Formula : C₁₆H₁₀Cl₂N₂OS

- Molar Mass : 349.23 g/mol

- Hazard Class : Irritant

Antitumor Activity

Recent studies have highlighted the antitumor potential of various imidazole derivatives, including the compound . The biological activity of this compound has been evaluated using different cancer cell lines, notably human lung cancer cell lines such as A549, HCC827, and NCI-H358.

Research Findings

- Cell Viability Assays : The compound was subjected to MTS cytotoxicity assays to determine its effect on cancer cell proliferation. Results indicated that:

- 3D Cell Culture Systems : The efficacy of the compound was further assessed using 3D culture models, which more accurately reflect in vivo conditions. The results showed:

Antimicrobial Activity

In addition to its antitumor properties, the compound's antimicrobial activity has also been explored. Testing was conducted against both Gram-positive and Gram-negative bacteria.

Testing Results

- Microdilution Assays : The compound was evaluated against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) using broth microdilution methods.

- Results indicated varying degrees of inhibition, although specific IC50 values were not disclosed in the available literature.

Summary of Biological Activities

| Activity Type | Target Cell Line/Organism | IC50 (µM) | Notes |

|---|---|---|---|

| Antitumor | A549 | 2.12 | High cytotoxicity |

| Antitumor | NCI-H358 | 4.01 | Significant proliferation inhibition |

| Antitumor | HCC827 | 5.13 | Moderate cytotoxicity |

| Antimicrobial | E. coli | TBD | Variable inhibition |

| Antimicrobial | S. aureus | TBD | Variable inhibition |

Study on Antitumor Effects

A study published in August 2021 evaluated several imidazole derivatives for their antitumor properties. The findings indicated that compounds similar to This compound demonstrated significant cytotoxicity against multiple lung cancer cell lines .

Implications for Drug Development

The promising results regarding the antitumor activity suggest that further optimization of the chemical structure could enhance selectivity and reduce toxicity towards normal cells like MRC-5 lung fibroblasts . This highlights the need for continued research into structure-activity relationships (SAR) to improve therapeutic indices.

Scientific Research Applications

Biological Activities

DCBMI has been studied for its diverse biological activities, particularly in the fields of pharmacology and biochemistry:

- Antimicrobial Activity : Research indicates that DCBMI exhibits antimicrobial properties against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at combating oxidative damage in diseases such as cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that DCBMI may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory conditions.

Medicinal Chemistry Applications

DCBMI's unique structure makes it a candidate for drug development:

- Lead Compound for Drug Design : DCBMI can serve as a scaffold for synthesizing new derivatives with enhanced pharmacological profiles. Modifications to its structure could lead to compounds with improved efficacy and reduced toxicity.

- Targeting Specific Diseases : Given its biological activities, DCBMI derivatives could be explored for targeting specific diseases such as bacterial infections, cancer, and inflammatory disorders.

Materials Science Applications

Beyond medicinal chemistry, DCBMI has potential applications in materials science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its thiol group may facilitate cross-linking reactions, leading to stronger materials.

- Nanotechnology : DCBMI could be utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to interact with biological systems makes it suitable for targeted delivery applications.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of DCBMI against several gram-positive and gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability at low concentrations of the compound, indicating its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of DCBMI using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods. The findings revealed that DCBMI effectively reduced the concentration of free radicals, suggesting its role as a potential therapeutic agent in oxidative stress-related diseases.

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Group

The benzylidene substituent at position 5 significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron Effects: Chlorine (target compound) and fluorine are electron-withdrawing, reducing electron density on the benzylidene ring. In contrast, methoxy and dimethylamino groups are electron-donating, enhancing resonance stabilization.

- Synthetic Yields : Analogs with methoxybenzylidene groups achieved 52–84% yields via catalytic C-H coupling , suggesting that steric and electronic factors influence reaction efficiency.

Functional Group Variations at Position 2

The mercapto (-SH) group in the target compound distinguishes it from analogs with alternative substituents:

- Styryl Group : In , the styryl (-CH=CH-Ar) group at position 2 introduces extended conjugation, which may enhance UV absorption and fluorescence properties .

- Mercapto Group : The -SH group in the target compound enables thiol-disulfide exchange reactions and metal chelation, which are absent in styryl-containing analogs. This could confer unique reactivity in biological systems (e.g., enzyme inhibition).

Structural Characterization and Spectroscopic Data

- NMR Profiles : Analogs in show distinct 1H NMR chemical shifts for benzylidene protons (δ 7.2–8.0 ppm) and styryl doublets (J = 15–16 Hz) . The target compound’s dichlorobenzylidene group would likely exhibit deshielded aromatic protons (δ >7.5 ppm).

- HRMS Validation : Close agreement between calculated and experimental HRMS values (e.g., 381.1598 vs. 381.1599 ) confirms structural integrity. Similar precision is expected for the target compound.

Q & A

Q. What are the optimal synthetic routes for (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one?

A base-promoted cyclization strategy using amidines and ketones under transition-metal-free conditions is a validated approach for synthesizing structurally analogous imidazol-4-ones . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Base choice : Potassium carbonate or cesium carbonate facilitates deprotonation and cyclization.

- Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.

Yield optimization requires balancing steric hindrance from the 2,6-dichlorobenzylidene group with electronic effects of the mercapto substituent.

Q. How is structural characterization performed for this compound?

Multimodal spectroscopy is critical:

- 1H/13C NMR : Identify proton environments (e.g., vinyl protons at δ 6.95–8.01 ppm for benzylidene groups) and carbon backbone .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M−H]−) with <5 ppm mass accuracy .

- X-ray crystallography : Resolve stereochemistry (e.g., E/Z configuration at the benzylidene double bond) using single-crystal diffraction .

Q. What are the stability considerations for this compound during storage?

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the benzylidene moiety .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the imidazolone ring .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps.

- DFT calculations : Model transition states for thiol group participation in nucleophilic attacks .

- Trapping experiments : Use radical scavengers (TEMPO) to detect intermediate species during base-promoted reactions .

Q. What experimental designs are suitable for studying environmental fate and biodegradation?

Adopt a split-plot design with:

- Main plots : Environmental compartments (soil, water).

- Subplots : Microbial communities or abiotic factors (pH, UV exposure).

- Replicates : Four replicates per condition to assess variability in degradation rates .

Analyze metabolites via LC-MS/MS and quantify half-lives (t1/2) under simulated environmental conditions .

Q. How can contradictions in reported bioactivity data be resolved?

- Dose-response validation : Re-test activity across multiple cell lines (e.g., HeLa, HEK293) with standardized protocols .

- Assay interference checks : Rule out thiol-group-mediated false positives using Ellman’s reagent .

- Structural analogs : Compare activity of derivatives (e.g., 3-phenyl vs. 4-chlorophenyl substituents) to isolate pharmacophores .

Q. What methodologies optimize solubility for in vivo studies?

- Co-solvent systems : Use PEG-400/water mixtures (1:1 v/v) to enhance aqueous solubility.

- Salt formation : React the mercapto group with sodium hydroxide to form a water-soluble thiolate .

- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release .

Q. How can computational modeling predict ecological risks?

- QSAR models : Corrogate logP values with bioaccumulation potential in aquatic organisms .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

- Ecotoxicogenomic databases : Cross-reference structural motifs with known endocrine disruptors .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.